Cas no 122110-32-1 (Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]-)

Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]- structure
122110-32-1 structure
Product name:Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]-
CAS No:122110-32-1
MF:C13H16N4O2
MW:260.291742324829
CID:1213485
PubChem ID:9921407

Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]-
    • N-[2-[5-(carbamoylamino)-1H-indol-3-yl]ethyl]acetamide
    • 122110-32-1
    • N-[2-(5- Ureido-1H-indol-3-yl)-ethyl]-acetamide
    • DTXSID80432860
    • DZZTZVSMRRAIGA-UHFFFAOYSA-N
    • SCHEMBL6765178
    • N-[2-(5-Ureido-1H-indol-3-yl)-ethyl]-acetamide
    • Inchi: InChI=1S/C13H16N4O2/c1-8(18)15-5-4-9-7-16-12-3-2-10(6-11(9)12)17-13(14)19/h2-3,6-7,16H,4-5H2,1H3,(H,15,18)(H3,14,17,19)
    • InChI Key: DZZTZVSMRRAIGA-UHFFFAOYSA-N
    • SMILES: CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)N

Computed Properties

  • Exact Mass: 260.12732577g/mol
  • Monoisotopic Mass: 260.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 100Ų

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